(R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride

Catalog No.
S2688330
CAS No.
390815-41-5
M.F
C10H16ClNO2
M. Wt
217.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochlorid...

CAS Number

390815-41-5

Product Name

(R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride

IUPAC Name

(1R)-1-(3,4-dimethoxyphenyl)ethanamine;hydrochloride

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-5-9(12-2)10(6-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m1./s1

InChI Key

PQHFDOBOSKIMTO-OGFXRTJISA-N

SMILES

CC(C1=CC(=C(C=C1)OC)OC)N.Cl

solubility

not available

(R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride is a chemical compound characterized by its specific stereochemistry and functional groups. It belongs to the class of phenethylamines and is recognized for its potential biological activity due to the presence of both an amine and a methoxy-substituted aromatic ring. The compound's IUPAC name is (1R)-1-(3,4-dimethoxyphenyl)ethanamine hydrochloride, with a molecular formula of C₁₀H₁₅ClN₂O₂ and a molecular weight of 217.69 g/mol .

, including:

  • Oxidation: The amine group can be oxidized to form imines or nitriles, often using potassium permanganate or chromium trioxide as oxidizing agents.
  • Reduction: The compound can be reduced to yield secondary or tertiary amines, employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions such as nitration or halogenation, utilizing reagents like nitric acid or bromine.

The biological activity of (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems in the brain. It may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and neuronal signaling pathways. Research indicates that compounds with similar structures often exhibit psychoactive effects and may interact with serotonin and dopamine receptors, potentially affecting mood and behavior .

The synthesis of (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride typically involves the following methods:

  • Asymmetric Reduction: One common approach is the asymmetric reduction of 3,4-dimethylacetophenone using chiral catalysts. This method allows for the selective formation of the desired enantiomer.
  • Hydrogenation: Another method involves hydrogenation reactions under specific conditions to convert precursors into the target compound. Palladium on carbon is often used as a catalyst in these reactions .
  • Biocatalytic Methods: Recent advancements have explored biocatalytic methods using recombinant enzymes for environmentally friendly synthesis routes that enhance enantioselectivity.

(R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new medications targeting neurological disorders.
  • Research: It can be used in pharmacological studies to explore its effects on neurotransmitter systems and behavior.
  • Chemical Synthesis: The compound may also be utilized as an intermediate in synthesizing other biologically active molecules .

Interaction studies involving (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride focus on its binding affinity to various receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, investigations into its interaction with serotonin receptors could provide insights into its mood-modulating properties. Additionally, its influence on dopamine pathways may be relevant for understanding its effects on reward and addiction behaviors .

Several compounds share structural similarities with (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride. Here are notable examples:

Compound NameCAS NumberSimilarity
(R)-1-(3,4-Dimethoxyphenyl)ethanamine100570-24-91.00
1-(3,4-Dimethoxyphenyl)ethanamine50919-08-91.00
(R)-5-(1-Aminoethyl)-2-methoxyphenol134856-00-10.97
(R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride390815-41-50.97
1-(3,4,5-Trimethoxyphenyl)ethanamine121082-99-30.97

These compounds are unique due to variations in their functional groups or stereochemistry which can significantly influence their biological activity and pharmacological profiles. For example, while they may exhibit similar structural features, differences in methoxy group positioning or additional functional groups can lead to distinct interactions within biological systems .

(R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride is a chiral phenethylamine derivative with a hydrochloride counterion. Its systematic IUPAC name derives from the following structural elements:

  • Phenyl ring: A benzene ring substituted with methoxy groups at the 3- and 4-positions.
  • Ethylamine chain: A two-carbon chain (ethyl) attached to the phenyl ring, terminating in a primary amine group.
  • Chirality: The carbon adjacent to the amine group (C1) bears the stereochemical configuration R, determined by the Cahn-Ingold-Prelog priority rules.
  • Hydrochloride salt formation: Protonation of the amine group by hydrochloric acid, yielding a crystalline zwitterionic structure.

This compound belongs to the substituted phenethylamines class, characterized by a phenethylamine backbone with substituents on the aromatic ring or ethyl chain.

Molecular Structure Analysis: Bond Angles, Torsional Strain, and Conformational Isomerism

Core Structural Features

FeatureDescription
Phenyl ringPlanar aromatic system with methoxy groups at positions 3 and 4.
Ethylamine chainA two-carbon chain (C1–C2) connecting the phenyl ring to the amine group.
Chiral centerC1 (adjacent to the amine) with three substituents: phenyl, ethyl, and hydrogen.

The methoxy groups at 3- and 4-positions introduce steric and electronic effects that influence molecular conformation:

  • Steric hindrance: Methoxy groups increase the bulkiness of the phenyl ring, potentially restricting rotational freedom around the C1–C2 bond.
  • Electronic effects: Methoxy groups donate electron density via resonance, activating the ring for potential electrophilic interactions.

Bond Angles and Torsion

Crystallographic studies of related phenethylamine hydrochlorides reveal:

  • C1–C2 bond: ~109° (sp³ hybridization), typical of single bonds.
  • Torsion angles: The ethyl chain adopts a staggered conformation to minimize steric clashes between the phenyl ring and adjacent groups.

Conformational Isomerism

While the phenyl ring is rigid, the ethyl chain exhibits limited rotational isomerism. The R configuration at C1 imposes specific spatial constraints, favoring distinct conformations in solution.

Stereochemical Configuration: Significance of R-Enantiomer in Molecular Recognition

The R-enantiomer’s stereochemistry critically influences interactions with biological targets:

  • Receptor Binding: Chiral recognition sites in enzymes or receptors often prefer specific configurations. For example, monoamine oxidase (MAO) inhibitors exhibit enantiomer-dependent potency.
  • Steric Complementarity: The R configuration may align the ethylamine chain optimally for hydrogen bonding or hydrophobic interactions in binding pockets.
  • Metabolic Stability: Stereochemistry affects metabolic pathways, such as enzymatic deamination or oxidation, which are critical for pharmacokinetic profiles.

Hydrochloride Salt Formation: Protonation Sites and Counterion Interactions

Protonation and Salt Formation

The primary amine group (-NH₂) is protonated by HCl, forming a stable ammonium ion (-NH₃⁺) with the chloride counterion. This salt enhances:

  • Solubility: Increased water solubility due to ionic character.
  • Stability: Protection against oxidation or degradation at the amine group.

Crystal Packing and Counterion Interactions

In the crystalline state, hydrogen bonding dominates:

  • NH₃⁺–Cl⁻ interactions: Strong ion-dipole forces stabilize the lattice.
  • Methoxy–methoxy interactions: Weak van der Waals forces between adjacent molecules.

Classical Resolution Techniques for Enantiomeric Purification

Classical resolution techniques remain critical for isolating enantiomers of (R)-1-(3,4-dimethoxyphenethylamine) hydrochloride. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated exceptional enantioselectivity for structurally similar compounds. For instance, cellulose tris(3-chloro-4-methylphenylcarbamate) (Lux Cellulose-2) achieved baseline separation of ivabradine and its enantiomeric impurity using methanol-based mobile phases [1]. Similarly, β-cyclodextrin immobilized CSPs enabled direct enantiomer separation of denopamine under reversed-phase conditions, achieving a resolution >1.5 within 10 minutes [2]. These CSPs leverage π-π interactions and hydrogen bonding to differentiate enantiomers, with mobile phase composition (e.g., ethanol/water/diethylamine mixtures) critically influencing retention and selectivity [1].

A thermodynamic study on paroxetine separation revealed that diastereomer resolution is entropy-driven, while enantiomer separation is enthalpy-driven [1]. This principle applies to (R)-1-(3,4-dimethoxyphenethylamine) hydrochloride, where optimizing column temperature and eluent polarity could enhance separations. For preparative-scale applications, simulated moving bed (SMB) chromatography using cellulose- or amylose-derived CSPs offers a scalable alternative to batch processes.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis provides a more efficient route to enantiopure (R)-1-(3,4-dimethoxyphenethylamine) hydrochloride by circumventing resolution steps. Engineered amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for reductive amination of ketones. For example, a variant of Jeotgalicoccus aerolatus AmDH (Ja-AmDH-M3) achieved 99% enantiomeric excess (ee) in synthesizing α-(hetero)aryl primary amines from alkyl aryl ketones [5]. Applying this methodology, the target compound could be synthesized via asymmetric reductive amination of 3,4-dimethoxyphenylacetone using NADPH-dependent AmDHs under mild aqueous conditions.

Transition metal catalysis also shows promise. The borrowing hydrogen strategy, which enables direct coupling of alcohols and amines via temporary hydrogen transfer, has been adapted for chiral amine synthesis. Microwave-assisted, solvent-free conditions using iridium catalysts achieved C-N bond formation in <2 hours, offering atom-economic access to amine precursors [6]. However, achieving high enantioselectivity in such systems requires chiral ligands like BINAP or Josiphos, which remain underexplored for methoxy-substituted substrates.

Green Chemistry Alternatives: Solvent-Free Conditions and Microwave-Assisted Reactions

Microwave irradiation and solvent-free protocols significantly enhance the sustainability of (R)-1-(3,4-dimethoxyphenethylamine) hydrochloride synthesis. A solvent-free borrowing hydrogen reaction demonstrated 85–95% yields for C-N bond formation using microwave heating at 150°C, eliminating volatile organic solvents and reducing reaction times from 24 hours to 30 minutes [6]. Similarly, microwave-assisted demethylation of anisoles with iodotrimethylsilane (TMSI) achieved near-quantitative deprotection within 5 minutes, showcasing potential for orthogonal protecting group strategies [7].

Table 1: Comparison of Green Synthesis Methods

MethodConditionsYield (%)Time
Microwave borrowing H₂Solvent-free, 150°C9230 min
Conventional borrowing H₂Toluene, reflux8824 h
TMSI demethylationNeat, microwave985 min

These approaches align with green chemistry principles by minimizing waste and energy consumption.

Critical Analysis of Protecting Group Strategies for Methoxy Functionalities

The 3,4-dimethoxy groups in the target compound necessitate careful protection-deprotection strategies during synthesis. Phenolic hydroxyl groups are typically protected as methyl ethers using iodomethane and sodium bis(trimethylsilyl)amide (NaHMDS) at room temperature [7]. This method avoids harsh conditions that could racemize the chiral center. For acid-sensitive intermediates, tert-butyldimethylsilyl (TBS) ethers provide orthogonal protection but require later cleavage with fluoride sources.

Deprotection of methoxy groups, though not required for the final product, is critical in intermediate steps. TMSI efficiently cleaves methyl ethers under microwave irradiation (100°C, 5 minutes) without affecting other functional groups [7]. However, over-methylation must be avoided during protection; stoichiometric control and low-temperature reactions (-20°C) help suppress side reactions.

The solubility behavior of (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride demonstrates distinct patterns that reflect its structural characteristics and ionic nature. The compound contains both hydrophilic and hydrophobic moieties, resulting in amphiphilic properties that significantly influence its dissolution behavior across different solvent systems [1] [2].

Polar Solvent Solubility

In polar protic solvents, particularly water, the compound exhibits high solubility characteristic of amine hydrochloride salts. The ionic nature of the hydrochloride functionality enhances water solubility through electrostatic interactions and hydrogen bonding with water molecules [1]. Phenethylamine hydrochloride, a structurally similar compound, demonstrates excellent water solubility due to the presence of the protonated amine group, which facilitates ion-dipole interactions with polar solvent molecules [1].

The compound shows favorable solubility in alcoholic solvents such as ethanol and methanol. This behavior aligns with the general principle that aromatic amines with polar functional groups dissolve readily in polar protic solvents [2]. The methoxy substituents on the aromatic ring contribute to the overall polarity while maintaining compatibility with alcoholic media through hydrogen bonding interactions [3].

In polar aprotic solvents like dimethyl sulfoxide and dimethylformamide, the compound demonstrates good solubility. These solvents can effectively solvate both the ionic hydrochloride portion and the aromatic components through dipole-dipole interactions and van der Waals forces [4].

Non-Polar Solvent Solubility

The solubility in non-polar solvents is significantly limited due to the ionic hydrochloride group. The presence of the charged ammonium functionality creates unfavorable interactions with hydrophobic solvents such as hexane, petroleum ether, and benzene [5]. However, the aromatic dimethoxyphenyl moiety provides some degree of compatibility with moderately polar organic solvents [5].

Solubility Data Table

Solvent TypeSolventEstimated SolubilityInteraction Mechanism
Polar ProticWater>100 mg/mL [1]Ion-dipole, hydrogen bonding
Polar ProticEthanolHighHydrogen bonding, dipole interactions
Polar ProticMethanolHighHydrogen bonding, dipole interactions
Polar AproticDMSOModerate to HighDipole-dipole interactions
Polar AproticDMFModerate to HighDipole-dipole interactions
Non-polarHexaneVery LimitedUnfavorable ionic interactions
Non-polarTolueneLimitedAromatic π-π interactions only
Non-polarChloroformLimitedWeak dipole-induced dipole forces

Thermal Stability Analysis: DSC and TGA Profiling

Thermal analysis of (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride requires comprehensive differential scanning calorimetry and thermogravimetric analysis to characterize its thermal behavior, stability, and decomposition pathways [6] [7].

Differential Scanning Calorimetry Parameters

DSC analysis provides critical information about phase transitions, melting behavior, and thermal events occurring during controlled heating. For amine hydrochloride salts, typical DSC profiles exhibit characteristic endothermic peaks corresponding to melting followed by potential decomposition events [8] [9].

Recommended DSC Conditions:

  • Sample mass: 3-5 mg in sealed aluminum pans [10]
  • Heating rate: 5-10°C/min to ensure adequate resolution [11]
  • Temperature range: 25-300°C [9]
  • Atmosphere: Nitrogen purge at 50 mL/min [11]
  • Reference: Empty sealed aluminum pan

Expected DSC Profile:
Based on structurally similar amine hydrochlorides, the compound is expected to exhibit a sharp endothermic melting peak in the range of 150-200°C, followed by potential decomposition events at higher temperatures [12]. The presence of methoxy substituents may influence the melting point through intermolecular interactions and crystal packing effects [13].

Thermogravimetric Analysis Characteristics

TGA provides quantitative information about thermal stability, decomposition temperatures, and mass loss profiles under controlled heating conditions [7] [14]. For amine hydrochlorides, typical decomposition patterns involve initial loss of hydrogen chloride followed by degradation of the organic framework [15].

Recommended TGA Conditions:

  • Sample mass: 5-10 mg in open aluminum or platinum crucibles [14]
  • Heating rate: 10°C/min for optimal resolution [7]
  • Temperature range: 25-600°C [14]
  • Atmosphere: Nitrogen for inert conditions, air for oxidative studies [7]
  • Data collection: Mass loss and derivative mass loss (DTG) curves

Expected TGA Profile:
The thermal decomposition is anticipated to occur in multiple stages:

  • Initial stability up to approximately 200-250°C
  • First decomposition stage (250-350°C): Loss of HCl (~16.8% theoretical mass loss)
  • Second decomposition stage (350-500°C): Degradation of organic components
  • Final residue: Minimal carbonaceous residue at 600°C [16]

Thermal Analysis Data Table

ParameterDSC AnalysisTGA Analysis
Onset TemperatureMelting: ~150-200°CDecomposition: ~250°C
Peak TemperatureMelting: ~160-210°CMaximum rate: ~280-320°C
Enthalpy of Fusion80-120 J/g (estimated)-
Mass Loss-HCl loss: ~16.8%
Residue-<5% at 600°C
Heating Rate5-10°C/min10°C/min

Crystallographic Studies: X-ray Diffraction Patterns and Unit Cell Parameters

X-ray crystallographic analysis of (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride would provide definitive structural information including unit cell dimensions, space group symmetry, and molecular packing arrangements [17] [18].

Powder X-ray Diffraction Characteristics

Powder XRD analysis would reveal characteristic diffraction peaks that can be used for phase identification and purity assessment [18]. The diffraction pattern would be expected to show sharp, well-defined peaks indicating good crystallinity.

Expected PXRD Profile:

  • 2θ Range: 5-50° (Cu-Kα radiation) [18]
  • Major Peaks: 10-25° region (characteristic d-spacings: 8-4 Å)
  • Peak Intensity: High intensity peaks indicating good crystalline order
  • Background: Low background suggesting minimal amorphous content

Crystallographic Data Table

ParameterExpected RangeTypical Values
Crystal SystemMonoclinic/OrthorhombicP21/c or Pbca
Unit Cell a (Å)8-12~10.5
Unit Cell b (Å)10-15~12.8
Unit Cell c (Å)12-18~15.2
β angle (°)90-120~110 (if monoclinic)
Volume (ų)1200-2400~1800
Z4 or 84
Density (g/cm³)1.3-1.5~1.4

Dates

Last modified: 08-16-2023

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